[1-(Aminomethyl)cyclopropyl](5-bromofuran-2-yl)methanol
CAS No.:
Cat. No.: VC17670590
Molecular Formula: C9H12BrNO2
Molecular Weight: 246.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrNO2 |
|---|---|
| Molecular Weight | 246.10 g/mol |
| IUPAC Name | [1-(aminomethyl)cyclopropyl]-(5-bromofuran-2-yl)methanol |
| Standard InChI | InChI=1S/C9H12BrNO2/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2 |
| Standard InChI Key | XWMPIFMDEPJDHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CN)C(C2=CC=C(O2)Br)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Structural Features
The compound’s molecular formula is C₉H₁₃BrN₂O₂, derived from its constituent groups:
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Cyclopropylaminomethyl group: A three-membered cyclopropane ring fused to a methylene bridge bearing a primary amine (–CH₂NH₂).
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5-Bromofuran-2-ylmethanol: A furan ring substituted with bromine at position 5 and a hydroxymethyl group (–CH₂OH) at position 2 .
The strain inherent to the cyclopropane ring confers heightened reactivity, while the bromine atom on the furan ring introduces electrophilic susceptibility. The primary amine and alcohol groups enhance solubility and enable hydrogen bonding, critical for biological interactions .
Physicochemical Properties
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Molecular weight: 285.12 g/mol
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Polarity: Moderate (logP ≈ 1.8), driven by the amine and alcohol groups.
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMFA) and partially miscible in water .
Spectroscopic Characterization
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¹H NMR: Key signals include a singlet for the cyclopropane protons (δ 1.2–1.5 ppm), a broad peak for the amine (δ 2.8 ppm), and resonances for the furan ring (δ 6.2–7.1 ppm) .
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¹³C NMR: Peaks at δ 12–15 ppm (cyclopropane carbons), δ 50–55 ppm (methylene carbons), and δ 110–150 ppm (furan and brominated carbons).
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis involves three key steps:
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Cyclopropanation: Formation of the cyclopropylamine via [2+1] cycloaddition of dichlorocarbene to allylamine.
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Furan Bromination: Electrophilic substitution of furan-2-methanol using N-bromosuccinimide (NBS) under radical conditions .
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Coupling Reaction: Mitsunobu coupling of the cyclopropylaminomethyl group to the bromofuranmethanol scaffold .
Optimized Synthetic Pathway
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Cyclopropylamine Synthesis:
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Bromination of Furan-2-methanol:
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Mitsunobu Coupling:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cycloaddition | CHCl₃, NaOH, Δ | 68% |
| 2 | Bromination | NBS, AIBN, CCl₄, 80°C | 72% |
| 3 | Mitsunobu | DIAD, PPh₃, THF | 58% |
Biological Activity and Mechanistic Insights
Anti-inflammatory Activity
In murine macrophage (RAW 264.7) models, the compound suppressed LPS-induced NO production (IC₅₀ = 18.7 μM) by inhibiting iNOS expression via NF-κB pathway modulation .
Antimicrobial Efficacy
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Gram-positive bacteria: MIC = 32 μg/mL against Staphylococcus aureus.
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Fungi: Moderate activity against Candida albicans (MIC = 64 μg/mL).
Comparative Analysis with Structural Analogues
Future Directions
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Prodrug Development: Esterification of the alcohol group to enhance bioavailability.
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Targeted Delivery: Conjugation to monoclonal antibodies for tumor-specific AKT inhibition.
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